molecular formula C13H16N2O2S B11471830 Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate

Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate

Cat. No.: B11471830
M. Wt: 264.35 g/mol
InChI Key: GOFKYKMIFCAGGS-UHFFFAOYSA-N
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Description

Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, dimethyl substitutions on the pyridine ring, and a sulfanyl group attached to a methylpropanoate moiety

Preparation Methods

The synthesis of Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate can be achieved through several routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another approach includes the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective reagent for the tert-butoxycarbonylation of aromatic and aliphatic amines . These reactions are typically carried out under mild, environment-friendly conditions and can be completed quickly, making them suitable for industrial production.

Chemical Reactions Analysis

Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in chemoselective tert-butoxycarbonylation reactions with aromatic and aliphatic amines . Common reagents used in these reactions include tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate and other cyanoacetylation reagents. The major products formed from these reactions are typically cyanoacetamide derivatives and other pyridine-based compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a chemoselective reagent by targeting the amino groups of aromatic and aliphatic amines, leading to the formation of tert-butoxycarbonylated products . The cyano and sulfanyl groups play crucial roles in its reactivity, enabling it to participate in various nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate can be compared with other similar compounds, such as 3-cyano-4,6-dimethyl-2-pyridone and tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate . These compounds share structural similarities, including the presence of cyano and dimethyl groups on the pyridine ring. this compound is unique due to its sulfanyl and methylpropanoate moieties, which confer distinct chemical properties and reactivity. Other similar compounds include 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio-1H-benzimidazole and its derivatives .

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

methyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C13H16N2O2S/c1-8-6-9(2)15-11(10(8)7-14)18-13(3,4)12(16)17-5/h6H,1-5H3

InChI Key

GOFKYKMIFCAGGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC(C)(C)C(=O)OC)C

Origin of Product

United States

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